molecular formula C8H7N3O B1630225 Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- CAS No. 633328-87-7

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-

Cat. No. B1630225
M. Wt: 161.16 g/mol
InChI Key: DPCBINWYJLJTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-” is a chemical compound with the molecular formula C8H7N3O . It is a solid at room temperature and has a molecular weight of 161.16 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-”, has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches have been reported in numerous papers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3, (H,9,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-” is a solid at room temperature . It has a molecular weight of 161.16 .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

The future directions for the study and application of “Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biomedical applications. As the field of medicinal chemistry continues to evolve, these compounds may find new uses and applications .

properties

IUPAC Name

1-pyrazolo[4,3-c]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-9-4-7(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBINWYJLJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=NC=C2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630217
Record name 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-

CAS RN

633328-87-7
Record name 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Reactant of Route 5
Reactant of Route 5
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Reactant of Route 6
Reactant of Route 6
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.